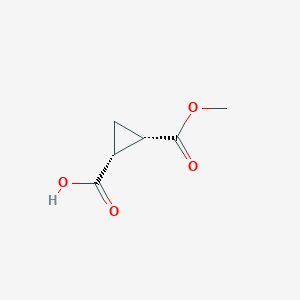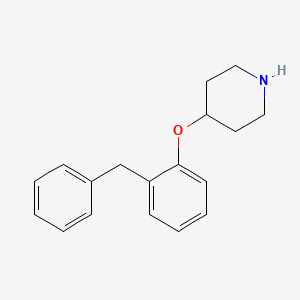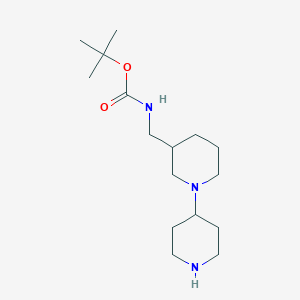
S-(2-氯代丙酰基)-对甲硫基甲苯
描述
S-(2-Chloropropionyl)-p-mercaptotoluene (CPMT) is a synthetic compound with a wide range of applications in the laboratory and in scientific research. Due to its unique structure, CPMT has a variety of properties that make it useful in various scientific applications.
科学研究应用
酸性气体处理的硫化学进展
硫化学的一个重要应用,可能涉及 S-(2-氯代丙酰基)-对甲硫基甲苯等化合物,是处理酸性气体。这些气体通常含有有害物质,如 H2S、CO2、硫醇、苯、甲苯和二甲苯,对人体健康、环境和工业设备构成威胁。硫化学在降低燃料(如汽油)中硫含量的脱硫过程中发挥着关键作用,以满足降低排放的法规要求。克劳斯工艺是利用酸性气体副产品回收硫的主要技术,受益于硫化学的进步,可以更有效、更经济地捕获这些气体中的硫并回收能量 (Gupta、Ibrahim 和 Shoaibi,2016).
苯并噻唑衍生物的现代化方法
在有机合成中,可能与 S-(2-氯代丙酰基)-对甲硫基甲苯的衍生物相关,最近的趋势突出了苯并噻唑衍生物的合成和转化。这些化合物因其生物活性和工业应用需求而备受关注。研究重点是开发更有效的新合成方法,例如一锅法和原子经济性工艺,遵守绿色化学原则。这突出了 S-(2-氯代丙酰基)-对甲硫基甲苯等化合物作为有机合成中构建药理活性杂环和材料的构建模块的多功能性 (Zhilitskaya、Shainyan 和 Yarosh,2021).
用于超级电容器电极的石墨烯基材料
虽然与 S-(2-氯代丙酰基)-对甲硫基甲苯没有直接关系,但石墨烯基材料在储能应用中的使用方面的进展提供了有关化学化合物如何增强材料在特定应用中的性能的见解。石墨烯的优异导电性、表面积和机械性能使其成为超级电容器电极的主要候选材料。该领域的研究可能激发 S-(2-氯代丙酰基)-对甲硫基甲苯在改性或增强储能器件材料性能方面的应用 (Ke 和 Wang,2016).
属性
IUPAC Name |
S-(4-methylphenyl) 2-chloropropanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFIEIFBYLSJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)
![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)
![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)






![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)


![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine](/img/structure/B3163074.png)